molecular formula C13H10Cl2N2O B14742892 Bis(2-amino-4-chlorophenyl)methanone CAS No. 5100-37-8

Bis(2-amino-4-chlorophenyl)methanone

Cat. No.: B14742892
CAS No.: 5100-37-8
M. Wt: 281.13 g/mol
InChI Key: ZDXUOKBMANBFMM-UHFFFAOYSA-N
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Description

Bis(2-amino-4-chlorophenyl)methanone is an organic compound with the molecular formula C13H10Cl2N2O It is a derivative of benzophenone, where two chlorine atoms and two amino groups are substituted on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-amino-4-chlorophenyl)methanone can be synthesized through several methods. One common synthetic route involves the acylation of 2-amino-4-chlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as aluminum chloride, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Bis(2-amino-4-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Bis(2-amino-4-chlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of bis(2-amino-4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)methanone: Similar structure but lacks amino groups.

    Bis(2-amino-4-methoxyphenyl)methanone: Contains methoxy groups instead of chloro groups.

    Bis(2-amino-4-nitrophenyl)methanone: Contains nitro groups instead of chloro groups.

Uniqueness

Bis(2-amino-4-chlorophenyl)methanone is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

5100-37-8

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

bis(2-amino-4-chlorophenyl)methanone

InChI

InChI=1S/C13H10Cl2N2O/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6H,16-17H2

InChI Key

ZDXUOKBMANBFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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